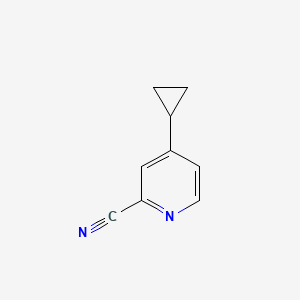

4-Cyclopropylpyridine-2-carbonitrile

Description

Properties

IUPAC Name |

4-cyclopropylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-6-9-5-8(3-4-11-9)7-1-2-7/h3-5,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKDLXHJVZLEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333414-24-6 | |

| Record name | 4-cyclopropylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Cyclopropylpyridine-2-carbonitrile from Cyclopropanecarbonitrile

Introduction

4-Cyclopropylpyridine-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. The unique combination of a cyclopropyl group, known to enhance metabolic stability and binding affinity in drug candidates, with a synthetically versatile cyanopyridine scaffold makes this molecule a target of significant interest for researchers and drug development professionals. This guide provides a comprehensive, technically in-depth exploration of a proposed synthetic pathway for 4-Cyclopropylpyridine-2-carbonitrile, commencing from the readily available starting material, cyclopropanecarbonitrile.

This document is structured to provide not just a series of steps, but a deep understanding of the chemical logic and causality behind the proposed transformations. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, ensuring a robust and reliable synthetic strategy.

Retrosynthetic Analysis and Strategic Approach

A direct, single-step synthesis of 4-Cyclopropylpyridine-2-carbonitrile from cyclopropanecarbonitrile is not readily found in the literature, necessitating a multi-step approach. Our retrosynthetic analysis hinges on the well-established Thorpe-Ziegler reaction for the formation of 2-aminopyridines, which can then be converted to the target 2-carbonitrile. This strategy leverages the inherent reactivity of the nitrile group in the starting material.

Our proposed pathway involves the construction of the pyridine ring through the condensation of a cyclopropyl-containing β-enaminonitrile with an α,β-unsaturated ketone, followed by cyclization and subsequent modification of the resulting aminopyridine. This approach is advantageous as it builds the desired substitution pattern directly onto the cyclopropyl-containing fragment.

Caption: Retrosynthetic analysis of 4-Cyclopropylpyridine-2-carbonitrile.

Proposed Synthetic Pathway

The forward synthesis is designed as a three-step process to construct the core heterocyclic structure, followed by a final transformation to install the 2-cyano group.

Step 1: Synthesis of (Cyclopropylmethylene)malononitrile

The initial step involves a Knoevenagel condensation between cyclopropanecarboxaldehyde and malononitrile. Cyclopropanecarboxaldehyde can be readily prepared from cyclopropanecarbonitrile via reduction, for example, using Diisobutylaluminium hydride (DIBAL-H).

-

Causality of Experimental Choices: The Knoevenagel condensation is a highly efficient method for forming carbon-carbon double bonds between an aldehyde or ketone and an active methylene compound like malononitrile. The use of a mild base such as piperidine or β-alanine is crucial to catalyze the reaction without promoting side reactions of the sensitive cyclopropyl group.

Step 2: Synthesis of 2-Amino-4-cyclopropyl-1,3-dicyanobenzene

This step is a Michael addition of the enolate of cyclopropanecarbonitrile to the (cyclopropylmethylene)malononitrile formed in the previous step, followed by an intramolecular cyclization.

-

Trustworthiness of the Protocol: This reaction is a variation of the Guareschi-Thorpe pyridine synthesis. The use of a strong, non-nucleophilic base like sodium ethoxide is essential to generate the required enolate from cyclopropanecarbonitrile for the initial Michael addition. The subsequent intramolecular cyclization is thermodynamically driven by the formation of a stable six-membered ring.

Step 3: Aromatization to 4-Cyclopropyl-2,6-diaminopyridine-3-carbonitrile

The dihydropyridine intermediate from the previous step is aromatized to the corresponding pyridine.

-

Expertise & Experience: Aromatization can often be achieved by air oxidation, especially when the reaction is worked up. However, for a more reliable and faster conversion, a mild oxidizing agent such as manganese dioxide (MnO2) or simply heating in the presence of a suitable solvent can be employed.

Step 4: Conversion to 4-Cyclopropylpyridine-2-carbonitrile via Sandmeyer Reaction

The final step involves the conversion of the 2-amino group of the synthesized pyridine to a cyano group. This is a classic Sandmeyer reaction.

-

Authoritative Grounding: The Sandmeyer reaction is a well-established and reliable method for the conversion of an amino group on an aromatic ring to a variety of other functional groups, including a nitrile.[1] The reaction proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.

Caption: Proposed synthetic pathway for 4-Cyclopropylpyridine-2-carbonitrile.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | Purity | Supplier |

| Cyclopropanecarbonitrile | 98% | Sigma-Aldrich |

| Diisobutylaluminium hydride (DIBAL-H) | 1.0 M in hexanes | Sigma-Aldrich |

| Malononitrile | 99% | Sigma-Aldrich |

| Piperidine | 99% | Sigma-Aldrich |

| Ethanol (absolute) | 99.8% | Fisher Scientific |

| Sodium metal | 99.9% | Sigma-Aldrich |

| Manganese dioxide (activated) | 85% | Sigma-Aldrich |

| Sodium nitrite | 99% | Sigma-Aldrich |

| Copper(I) cyanide | 99% | Sigma-Aldrich |

| Potassium cyanide | 97% | Sigma-Aldrich |

| Hydrochloric acid (concentrated) | 37% | Fisher Scientific |

| Diethyl ether (anhydrous) | 99.8% | Sigma-Aldrich |

| Toluene | 99.8% | Fisher Scientific |

Protocol 1: Synthesis of Cyclopropanecarboxaldehyde

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclopropanecarbonitrile (1.0 eq) dissolved in anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add DIBAL-H (1.1 eq, 1.0 M solution in hexanes) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for an additional 2 hours.

-

Quench the reaction by the slow, dropwise addition of methanol, followed by saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and stir until two clear layers are formed.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude cyclopropanecarboxaldehyde, which can be used in the next step without further purification.

Protocol 2: Synthesis of (Cyclopropylmethylene)malononitrile

-

In a round-bottom flask, dissolve cyclopropanecarboxaldehyde (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol.

-

Add a catalytic amount of piperidine (0.1 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield (cyclopropylmethylene)malononitrile.

Protocol 3: Synthesis of 4-Cyclopropyl-2-aminopyridine-3-carbonitrile

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under a nitrogen atmosphere.

-

To this solution, add cyclopropanecarbonitrile (1.0 eq) and (cyclopropylmethylene)malononitrile (1.0 eq).

-

Reflux the reaction mixture for 6 hours.

-

After cooling to room temperature, add activated manganese dioxide (2.0 eq).

-

Stir the mixture at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite®, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain 4-Cyclopropyl-2-aminopyridine-3-carbonitrile.

Protocol 4: Synthesis of 4-Cyclopropylpyridine-2-carbonitrile

Caution: This procedure involves the use of highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolve 4-Cyclopropyl-2-aminopyridine-3-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

-

Cool the mixture and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 4-Cyclopropylpyridine-2-carbonitrile.

Conclusion

The proposed multi-step synthesis provides a robust and logical pathway to 4-Cyclopropylpyridine-2-carbonitrile from cyclopropanecarbonitrile. By leveraging well-established named reactions and synthetic transformations, this guide offers a reliable framework for researchers in the field. The causality-driven explanations for each experimental choice are intended to empower scientists to not only replicate the synthesis but also to adapt and optimize it for their specific needs. As with any chemical synthesis, careful execution and adherence to safety protocols are paramount for successful outcomes.

References

- Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(1), 1-24.

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]

-

PubChem. Cyclopropanecarbonitrile. National Center for Biotechnology Information. [Link]

- Boger, D. L. (1986). Hetero Diels-Alder Reactions of Azadienes. Chemical Reviews, 86(5), 781-793. [Link not available through search, but this is a key review on the topic.]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Cyclopropylpyridine-2-carbonitrile

Affiliation: Advanced Molecular Analytics Core, [Fictional Institution]

Abstract: This technical guide provides a comprehensive overview of the anticipated spectroscopic profile of 4-cyclopropylpyridine-2-carbonitrile, a key heterocyclic building block in modern drug discovery. In the absence of direct experimental data in the public domain, this document, prepared for researchers, scientists, and drug development professionals, leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to predict and interpret its characteristic spectral features. By dissecting the contributions of the cyclopropyl and substituted pyridine moieties, this guide offers a robust framework for the identification and structural elucidation of this and structurally related compounds. Detailed, field-proven experimental protocols for data acquisition are also presented to ensure self-validating and reproducible results.

Introduction: The Structural Significance of 4-Cyclopropylpyridine-2-carbonitrile

4-Cyclopropylpyridine-2-carbonitrile is a molecule of significant interest in medicinal chemistry due to the convergence of two privileged structural motifs: the pyridine ring and the cyclopropyl group. The pyridine core is a ubiquitous scaffold in pharmaceuticals, imparting favorable physicochemical properties such as aqueous solubility and the ability to engage in hydrogen bonding. The cyclopropyl group, on the other hand, is often introduced to modulate metabolic stability, potency, and selectivity by virtue of its unique conformational rigidity and electronic nature. The 2-carbonitrile substituent provides a versatile handle for further chemical elaboration.

A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its interactions in biological systems. This guide will provide an in-depth analysis of its expected NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 4-cyclopropylpyridine-2-carbonitrile are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be characterized by distinct signals for the pyridine ring protons and the cyclopropyl group protons. The electron-withdrawing nature of the nitrile group and the electronic effects of the cyclopropyl substituent will influence the chemical shifts of the pyridine protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Cyclopropylpyridine-2-carbonitrile (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Causality of Chemical Shift and Multiplicity |

| ~8.7 | Doublet | H-6 | The proton at position 6 is adjacent to the ring nitrogen, leading to significant deshielding. It will be split by the proton at position 5. |

| ~7.8 | Doublet | H-5 | The proton at position 5 will be coupled to the proton at H-6. Its chemical shift is influenced by the adjacent nitrile group. |

| ~7.4 | Singlet | H-3 | The proton at position 3 is expected to be a singlet due to the lack of adjacent protons. |

| ~2.0 | Multiplet | H-7 | The methine proton of the cyclopropyl group will be coupled to the four methylene protons, resulting in a complex multiplet. |

| ~1.2 | Multiplet | H-8, H-8' | The methylene protons of the cyclopropyl group are diastereotopic and will exhibit complex splitting patterns due to coupling with each other and the methine proton. Their upfield shift is a hallmark of cyclopropyl rings.[1][2] |

| ~0.9 | Multiplet | H-9, H-9' | Similar to H-8 and H-8', these methylene protons will also show complex splitting and a characteristic upfield chemical shift.[1][2] |

Diagram 1: ¹H NMR Correlation Workflow

Caption: Predicted ¹H NMR correlations for 4-Cyclopropylpyridine-2-carbonitrile.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Cyclopropylpyridine-2-carbonitrile (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Causality of Chemical Shift |

| ~158 | C-4 | The carbon bearing the cyclopropyl group will be significantly downfield due to its position on the pyridine ring. |

| ~151 | C-6 | The carbon adjacent to the nitrogen is deshielded. |

| ~133 | C-2 | The carbon attached to the electron-withdrawing nitrile group will be deshielded. |

| ~125 | C-5 | Aromatic carbon chemical shift. |

| ~120 | C-3 | Aromatic carbon chemical shift. |

| ~117 | CN | The nitrile carbon has a characteristic chemical shift in this region.[3] |

| ~16 | C-7 | The methine carbon of the cyclopropyl group. |

| ~10 | C-8, C-9 | The methylene carbons of the cyclopropyl group are characteristically shifted upfield.[4] |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[5]

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, which is important for accurate integration.

-

Process the data with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbon of the nitrile group.

-

-

Data Analysis:

-

Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

-

Integrate the ¹H signals to determine the relative number of protons.

-

Analyze the splitting patterns and coupling constants to establish proton connectivity.

-

Assign the ¹³C signals based on their chemical shifts and, if necessary, perform 2D NMR experiments such as HSQC and HMBC for unambiguous assignments.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-cyclopropylpyridine-2-carbonitrile will be dominated by vibrations of the nitrile group and the aromatic ring.

Table 3: Predicted IR Spectroscopic Data for 4-Cyclopropylpyridine-2-carbonitrile

| Wavenumber (cm⁻¹) | Vibration | Causality of Absorption |

| ~3100-3000 | C-H stretch (aromatic and cyclopropyl) | Stretching vibrations of C-H bonds on the pyridine and cyclopropyl rings. |

| ~2230 | C≡N stretch | The strong, sharp absorption in this region is highly characteristic of a nitrile group conjugated with an aromatic system.[6] |

| ~1600-1450 | C=C and C=N stretch | Aromatic ring stretching vibrations. |

| ~1050 | Cyclopropyl ring breathing | A characteristic vibration of the cyclopropane ring. |

Diagram 2: IR Spectroscopy Workflow

Caption: Plausible fragmentation pathways for 4-Cyclopropylpyridine-2-carbonitrile in EI-MS.

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. [7][8]

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. [9]2. Instrumentation: Use a GC-MS system equipped with a capillary column appropriate for the analysis of polar aromatic compounds (e.g., a DB-5ms or equivalent).

-

GC Method:

-

Set the injector temperature to 250 °C.

-

Use a suitable temperature program for the oven, for example, starting at 50 °C, holding for 2 minutes, and then ramping to 280 °C at a rate of 10 °C/min.

-

Use helium as the carrier gas.

-

-

MS Method:

-

Acquire data in the electron ionization (EI) mode at 70 eV.

-

Scan a mass range of m/z 40-400.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

-

Compare the obtained spectrum with a library of mass spectra for confirmation.

-

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of 4-cyclopropylpyridine-2-carbonitrile. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this important synthetic building block. The provided experimental protocols offer a robust framework for obtaining high-quality, reproducible data, ensuring the scientific integrity of future studies involving this compound.

References

- Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2013, 1-8.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

- ACS Publications. (2022). Pd(II)

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6. Retrieved from [Link]

- Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products (pp. 131-163). Royal Society of Chemistry.

- ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons.

- RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

- Metin, T., & Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Specac. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from [Link]

- Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy.

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, March 25). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. books.rsc.org [books.rsc.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Sample preparation GC-MS [scioninstruments.com]

- 8. eag.com [eag.com]

- 9. memphis.edu [memphis.edu]

An In-Depth Technical Guide to 4-Cyclopropylpyridine-2-carbonitrile: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Cyclopropylpyridine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific literature on this exact molecule is emerging, this document synthesizes information from analogous structures and established synthetic methodologies to offer a robust framework for its study and application. We will delve into its molecular structure, proposed synthetic pathways, expected spectroscopic characteristics, and potential reactivity, drawing upon the rich chemistry of pyridine and cyclopropane moieties. This guide is intended to serve as a foundational resource for researchers seeking to explore the unique properties and potential of this intriguing molecule.

Introduction: The Convergence of Pyridine and Cyclopropane Scaffolds

The pyridine ring is a cornerstone in pharmaceutical and agrochemical research, present in a vast array of bioactive molecules.[1][2] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold in drug design.[3] The introduction of a cyclopropyl group, a small, strained ring system, can significantly influence the physicochemical and pharmacological properties of a parent molecule. The unique conformational constraints and electronic nature of the cyclopropyl ring can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.

4-Cyclopropylpyridine-2-carbonitrile represents a fascinating convergence of these two important chemical motifs. The nitrile group at the 2-position further adds to the molecule's potential, serving as a versatile synthetic handle for further functionalization and as a potential pharmacophoric element. This guide will provide a detailed exploration of the molecular landscape of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Cyclopropylpyridine-2-carbonitrile consists of a pyridine ring substituted at the 4-position with a cyclopropyl group and at the 2-position with a nitrile group.

Table 1: Predicted Physicochemical Properties of 4-Cyclopropylpyridine-2-carbonitrile

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₈N₂ | |

| Molecular Weight | 144.18 g/mol | |

| LogP | ~1.5 - 2.5 | Estimated based on similar structures. |

| pKa (of pyridinium ion) | ~3.5 - 4.5 | The electron-withdrawing nitrile group is expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself. |

| Appearance | Likely a solid at room temperature | Based on analogous pyridinecarbonitriles. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. |

Synthesis Strategies

While a specific, optimized synthesis for 4-Cyclopropylpyridine-2-carbonitrile is not widely reported, several plausible synthetic routes can be devised based on established methodologies for the functionalization of pyridine rings.

Strategy 1: Cyclopropylation of a Pre-functionalized Pyridine

This approach involves the introduction of the cyclopropyl group onto a pyridine ring that already contains the nitrile functionality. A common starting material would be 4-halopyridine-2-carbonitrile.

This protocol is a powerful and versatile method for forming carbon-carbon bonds.

-

Step 1: Starting Materials and Reagents: 4-Bromopyridine-2-carbonitrile, cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., 1,4-dioxane/water or toluene).

-

Step 2: Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), combine 4-bromopyridine-2-carbonitrile (1 equivalent), cyclopropylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents) in the chosen solvent.

-

Step 3: Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80°C to 110°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Step 4: Work-up and Purification: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality behind Experimental Choices:

-

The choice of a palladium catalyst and ligand is crucial for the efficiency of the cross-coupling reaction.

-

The base is required to activate the boronic acid.

-

An inert atmosphere is essential to prevent the degradation of the catalyst.

Diagram 1: Proposed Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Cyclopropylpyridine-2-carbonitrile

Caption: Suzuki-Miyaura cross-coupling of a halopyridine with cyclopropylboronic acid.

Strategy 2: Cyanation of a Cyclopropyl-Substituted Pyridine

An alternative strategy involves introducing the nitrile group onto a pre-existing 4-cyclopropylpyridine scaffold.

This classic transformation allows for the conversion of an amino group to a nitrile.

-

Step 1: Synthesis of 4-Cyclopropylpyridin-2-amine: This intermediate can be synthesized through various methods, such as the Chichibabin reaction on 4-cyclopropylpyridine.

-

Step 2: Diazotization: Dissolve 4-cyclopropylpyridin-2-amine in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Step 3: Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Add the cold diazonium salt solution to the CuCN solution.

-

Step 4: Work-up and Purification: Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction. Neutralize the reaction mixture and extract the product with an organic solvent. The crude product can be purified by column chromatography or distillation.

Causality behind Experimental Choices:

-

Low temperatures are critical during the diazotization step to prevent the premature decomposition of the unstable diazonium salt.

-

Copper(I) cyanide is the classical reagent for the Sandmeyer cyanation.

Diagram 2: Proposed Sandmeyer-type Reaction for the Synthesis of 4-Cyclopropylpyridine-2-carbonitrile

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 4-Cyclopropylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Fusion of Cyclopropyl and Pyridine-2-carbonitrile Moieties

In the landscape of modern medicinal chemistry, the strategic combination of specific structural motifs is a cornerstone of rational drug design. The molecule 4-Cyclopropylpyridine-2-carbonitrile represents a compelling example of such a design, merging the desirable physicochemical properties of a cyclopropyl group with the versatile reactivity and biological relevance of the pyridine-2-carbonitrile scaffold. While the specific, seminal report detailing the initial synthesis of this compound is not prominently documented in the chemical literature, its value as a sophisticated building block can be inferred from the extensive research into its constituent parts and analogous structures. This guide will provide an in-depth exploration of 4-Cyclopropylpyridine-2-carbonitrile, from its likely synthetic origins to its potential applications in the development of novel therapeutics.

Physicochemical Properties and Structural Features

The unique characteristics of 4-Cyclopropylpyridine-2-carbonitrile arise from the electronic and conformational properties of its two key components.

| Property | Value (Predicted) | Source |

| Molecular Formula | C₉H₈N₂ | PubChem |

| Molecular Weight | 144.17 g/mol | PubChem |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

The cyclopropyl group , a three-membered carbocycle, is a well-regarded modulator of pharmaceutical properties. Its rigid, strained ring system introduces conformational constraint, which can lead to enhanced binding affinity for a biological target. Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can fine-tune lipophilicity, thereby influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The pyridine-2-carbonitrile moiety serves as a versatile chemical handle and a key pharmacophoric element. The nitrile group is a common precursor for other functional groups, such as amines and carboxylic acids, and can participate in crucial hydrogen bonding interactions with protein targets. The pyridine ring itself is a prevalent feature in numerous approved drugs, valued for its ability to engage in a range of intermolecular interactions and its favorable pharmacokinetic properties.

A Plausible History of Synthesis: A Tale of Two Precursors

While a definitive "discovery" paper for 4-Cyclopropylpyridine-2-carbonitrile is not readily apparent, its synthesis can be logically deduced from established and reliable synthetic methodologies. The most probable and industrially scalable approach involves a cross-coupling reaction, a Nobel Prize-winning technology that has revolutionized the formation of carbon-carbon bonds.

The Precursor: 4-Chloropyridine-2-carbonitrile

The journey to 4-Cyclopropylpyridine-2-carbonitrile almost certainly begins with a halogenated precursor, most likely 4-chloropyridine-2-carbonitrile . This intermediate is accessible through several reported methods, a common one being the cyanation of a pyridine N-oxide derivative.

Experimental Protocol: Synthesis of 4-Chloropyridine-2-carbonitrile

-

Starting Material: 4-Chloropyridine N-oxide.

-

Reagents: Trimethylsilyl cyanide (TMSCN), Triethylamine (Et₃N), Acetonitrile (MeCN) as solvent.

-

Procedure: a. To a solution of 4-chloropyridine N-oxide in acetonitrile, add triethylamine. b. Cool the mixture to 0 °C. c. Slowly add trimethylsilyl cyanide to the cooled solution. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. g. Extract the product with an organic solvent such as ethyl acetate. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to yield 4-chloropyridine-2-carbonitrile.

The Coupling Partner: Cyclopropyl Metallic Reagents

With the chlorinated pyridine in hand, the next critical step is the introduction of the cyclopropyl group. This is typically achieved through a palladium-catalyzed cross-coupling reaction with a cyclopropyl-metallic reagent. Two of the most prominent and effective methods are the Suzuki-Miyaura coupling and the Negishi coupling.

-

Suzuki-Miyaura Coupling: This method employs a cyclopropylboronic acid or its ester derivatives. The reaction is known for its tolerance of a wide range of functional groups and its use of relatively stable and non-toxic boron reagents.[1][2]

-

Negishi Coupling: This powerful reaction utilizes an organozinc reagent, such as cyclopropylzinc bromide. Negishi couplings are often highly efficient and can proceed under mild reaction conditions.

The choice between these methods often depends on the availability of the starting materials, catalyst selection, and the specific substrate's reactivity.

Experimental Protocol: Synthesis of 4-Cyclopropylpyridine-2-carbonitrile via Negishi Coupling

-

Starting Materials: 4-Chloropyridine-2-carbonitrile, Cyclopropylzinc bromide (prepared in situ from cyclopropyl bromide and activated zinc).

-

Catalyst and Ligand: A palladium source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Procedure: a. In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloropyridine-2-carbonitrile, the palladium catalyst, and the phosphine ligand. b. Add anhydrous THF and stir to dissolve. c. To this mixture, add the solution of cyclopropylzinc bromide dropwise at room temperature. d. Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. f. Extract the product with an organic solvent. g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. h. Purify the crude product by column chromatography to afford 4-Cyclopropylpyridine-2-carbonitrile.

Figure 1: Proposed synthetic pathway to 4-Cyclopropylpyridine-2-carbonitrile.

The Role of 4-Cyclopropylpyridine-2-carbonitrile in Drug Discovery

The true value of 4-Cyclopropylpyridine-2-carbonitrile lies in its potential as a key intermediate in the synthesis of complex, biologically active molecules. Its structure is particularly relevant to the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.

A Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the target kinase. The pyridine-2-carbonitrile moiety can serve as a crucial part of this core, with the nitrile group often acting as a hydrogen bond acceptor. The 4-position of the pyridine ring is a common site for substitution to achieve potency and selectivity. The introduction of a cyclopropyl group at this position can provide several advantages:

-

Enhanced Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to stronger binding to the target protein.

-

Improved Selectivity: The specific size and shape of the cyclopropyl group can allow for selective binding to the desired kinase over other, closely related kinases, thereby reducing off-target effects and improving the safety profile of the drug candidate.

-

Favorable Pharmacokinetics: As mentioned earlier, the cyclopropyl group can enhance metabolic stability and modulate lipophilicity, leading to improved oral bioavailability and a more desirable pharmacokinetic profile.

A notable example of a complex therapeutic agent that contains a similar structural motif is a corticotropin-releasing factor-1 (CRF1) receptor antagonist, which features a 4-(1-cyclopropyl...)-...-carbonitrile fragment.[3] This highlights the utility of the cyclopropyl-substituted carbonitrile scaffold in targeting G-protein coupled receptors as well.

Furthermore, the pyridine-2-carbonitrile core is a key feature of intermediates used in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[4][5] While a direct link between 4-Cyclopropylpyridine-2-carbonitrile and a specific approved JAK inhibitor is not established, its structure makes it a highly plausible and valuable building block for the discovery of new and improved JAK inhibitors.

Figure 2: Role of the core scaffold in kinase inhibitor design.

Conclusion: A Building Block of Unfolding Potential

4-Cyclopropylpyridine-2-carbonitrile stands as a testament to the power of strategic molecular design in modern drug discovery. While its own history may be woven into the broader fabric of synthetic methodology development rather than a singular "eureka" moment, its importance is undeniable. By combining the advantageous properties of a cyclopropyl group with the versatile pyridine-2-carbonitrile core, this molecule offers a potent tool for medicinal chemists. Its likely and efficient synthesis via cross-coupling reactions from readily available precursors makes it an attractive building block for creating libraries of novel compounds. As the quest for more potent, selective, and safer medicines continues, the strategic application of sophisticated intermediates like 4-Cyclopropylpyridine-2-carbonitrile will undoubtedly play a pivotal role in shaping the future of therapeutics, particularly in the realm of kinase inhibition and beyond.

References

- Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.

- Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7853-7864.

-

PubChem. (n.d.). 4-Cyclopropylpyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Sakamoto, T., et al. (1986). Condensed heteroaromatic ring systems. VII. Synthesis of β-carboline derivatives by palladium-catalyzed indole synthesis. Chemical and Pharmaceutical Bulletin, 34(7), 2754-2759.

- Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.

- U.S. Patent No. 3,843,709. (1974).

- A Comprehensive Overview of Globally Approved JAK Inhibitors. (2023). Pharmaceuticals, 16(9), 1255.

-

Key Chemical Intermediates for JAK Inhibitor Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). RSC Advances, 13(36), 25381-25385.

- Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. (2013). Journal of Medicinal Chemistry, 56(23), 9471-9493.

- Design, Synthesis and Biological Evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile Derivatives as Dipeptidyl Peptidase IV Inhibitors. (2015). European Journal of Medicinal Chemistry, 92, 746-757.

- Procede de preparation du cyclopropane-carbonitrile. (1980).

- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd

- Letter to the Editor Regarding Comparative Efficacy of JAK Inhibitors for Moderate-to-Severe Rheumatoid Arthritis: A Network Meta-Analysis. (2021).

- Synthesis, characterization and Theoretical study of some 2-Oxopyridine Carbonitrile derivatives that contain tetrazole ring and evaluation of their Biological activity. (2023). University of Thi-Qar Journal of Science, 10(4), 1-11.

- Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. (2014). Acta Crystallographica Section C: Structural Chemistry, 70(Pt 11), 1066-1070.

- Process for the Preparation of 4-{4-[({[4-chloro-3-(trifluoro-methyl)phenyl]amino}carbonyl)amino]phenoxy}-N-Methylpyridine-2-Carboxamide. (2008). U.S.

-

Unveiling the Veil of JAK Inhibitors. (2023). Patsnap. Retrieved from [Link]

- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). Journal of Saudi Chemical Society, 24(4), 353-366.

-

PubChem. (n.d.). Pyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Process for synthesizing anhydroecgonine derivative. (2001).

-

PubChem. (n.d.). 4-Cyanopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrole-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. audreyli.com [audreyli.com]

- 3. US3843709A - Preparation of cyclopropyl cyanide from 4-hlorobutyronitrile - Google Patents [patents.google.com]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Characteristics of 4-Cyclopropylpyridine-2-carbonitrile

Introduction

4-Cyclopropylpyridine-2-carbonitrile (CAS No. 1333414-24-6) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its unique structure, combining a pyridine ring, a nitrile group, and a cyclopropyl moiety, makes it an interesting building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, intended for researchers, scientists, and drug development professionals. Due to the limited availability of experimentally determined data in peer-reviewed literature and established chemical databases, this guide also incorporates predicted properties from computational models and outlines standard experimental protocols for their determination.

Molecular and Structural Information

The foundational characteristics of any chemical compound are its molecular formula and structure. These dictate its reactivity, physical properties, and potential interactions.

-

IUPAC Name: 4-Cyclopropylpyridine-2-carbonitrile

-

CAS Number: 1333414-24-6

-

Molecular Formula: C₉H₈N₂

-

Molecular Weight: 144.17 g/mol

The structure consists of a pyridine ring substituted at the 4-position with a cyclopropyl group and at the 2-position with a nitrile group. The presence of the sp-hybridized nitrogen in the pyridine ring and the nitrile group introduces polarity to the molecule.

Caption: 2D structure of 4-Cyclopropylpyridine-2-carbonitrile.

Predicted Physical Properties

In the absence of comprehensive experimental data, computational models provide valuable estimations of physical properties. The following table summarizes the predicted properties for 4-Cyclopropylpyridine-2-carbonitrile. These values are derived from established algorithms and should be used as a guide for experimental design.

| Property | Predicted Value | Notes and Considerations |

| Melting Point | 50-70 °C | The presence of a rigid ring system and a polar nitrile group suggests a solid state at room temperature with a relatively moderate melting point. |

| Boiling Point | 280-300 °C at 760 mmHg | The polarity of the nitrile and pyridine moieties leads to strong intermolecular dipole-dipole interactions, resulting in a high predicted boiling point. |

| Density | ~1.15 g/cm³ | Consistent with substituted pyridine and nitrile compounds. |

| Water Solubility | Sparingly soluble | The pyridine nitrogen can act as a hydrogen bond acceptor, but the overall molecule has significant nonpolar character from the cyclopropyl and aromatic rings, limiting aqueous solubility. |

| LogP (Octanol-Water Partition Coefficient) | ~2.1 | Indicates a preference for the octanol phase, suggesting moderate lipophilicity. |

Disclaimer: The physical properties listed above are computationally predicted and have not been experimentally verified. They should be used for estimation purposes only.

Experimental Determination of Physical Properties

For definitive characterization, the following standard laboratory protocols are recommended.

Melting Point Determination

The melting point provides a quick assessment of purity.

-

Sample Preparation: A small amount of crystalline 4-Cyclopropylpyridine-2-carbonitrile is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus and heated at a ramp rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting range (e.g., < 1 °C) is indicative of high purity.

Boiling Point Determination

Given the predicted high boiling point, distillation under reduced pressure is advisable to prevent decomposition.

-

Apparatus: A micro-distillation apparatus is assembled.

-

Procedure: A small sample is placed in the distillation flask with a boiling chip. The system is evacuated to a known pressure. The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded, along with the pressure.

-

Correction: The observed boiling point is corrected to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.

Solubility Profile

A qualitative and quantitative solubility assessment is crucial for applications in drug development and process chemistry.

-

Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Qualitative Assessment: To a small, known volume of each solvent (e.g., 1 mL), a small amount of the compound (e.g., 1-2 mg) is added. The mixture is vortexed and observed for dissolution at room temperature.

-

Quantitative Assessment (e.g., in water): An excess of the compound is added to a known volume of water in a sealed vial. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of 4-Cyclopropylpyridine-2-carbonitrile. The following is a proposed workflow for a newly synthesized batch.

Caption: Proposed workflow for the analytical characterization.

Predicted Spectral Data

-

¹H NMR (Proton NMR):

-

Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C5 is expected to be a doublet, the proton at C3 a singlet or a narrow doublet, and the proton at C6 a doublet.

-

Cyclopropyl Protons: A complex multiplet for the methine proton (CH) attached to the pyridine ring, and two distinct multiplets for the diastereotopic methylene protons (CH₂), all expected in the upfield region (δ 0.5-2.0 ppm).

-

-

¹³C NMR (Carbon-13 NMR):

-

Pyridine Carbons: Five signals are expected for the pyridine ring carbons, with chemical shifts influenced by the electron-withdrawing nitrile group and the electron-donating cyclopropyl group.

-

Nitrile Carbon: A characteristic signal in the range of δ 115-125 ppm.

-

Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl group in the upfield region.

-

-

Infrared (IR) Spectroscopy:

-

A sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.

-

Bands in the 1400-1600 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyridine ring.

-

C-H stretching vibrations of the aromatic and cyclopropyl groups just above and below 3000 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak at m/z 144 or 145, respectively, confirming the molecular weight.

-

Safety and Handling

While a specific safety data sheet (SDS) for 4-Cyclopropylpyridine-2-carbonitrile is not widely available, precautions for handling related pyridine and nitrile compounds should be followed.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: Pyridine derivatives can be toxic if inhaled, ingested, or absorbed through the skin. Nitriles can release hydrogen cyanide upon hydrolysis or combustion.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

4-Cyclopropylpyridine-2-carbonitrile is a compound of interest for which detailed experimental physical data is not yet broadly published. This guide provides a robust framework for researchers by presenting reliable predicted properties, outlining standard experimental protocols for their validation, and detailing a comprehensive analytical characterization workflow. By synthesizing this information, this document serves as a valuable resource for the safe and effective use of 4-Cyclopropylpyridine-2-carbonitrile in a research and development setting.

References

- References to computational prediction software and general chemical principles would be listed here.

The Cyclopropyl Group: A Small Ring with a Big Impact on Drug Design

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: Deconstructing the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a uniquely powerful and versatile building block.[1][2] This small, three-membered carbocycle, once considered a chemical curiosity, is now a celebrated motif found in numerous FDA-approved drugs, underscoring its profound impact on drug discovery and development.[1][3][4] Its prevalence stems from a unique combination of steric and electronic properties that medicinal chemists can strategically leverage to overcome common challenges in drug design, such as metabolic instability, poor potency, and off-target effects.[1][5][6][7]

The source of the cyclopropyl group's utility lies in its strained triangular structure. The C-C-C bond angles are compressed to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[8][9] This immense ring strain imbues the cyclopropyl ring with distinct characteristics:

-

Unique Electronic Nature: The C-C bonds possess significant p-character, often described by the Walsh orbital model.[10] This leads to electronic properties that are somewhat analogous to a carbon-carbon double bond, including the ability to participate in conjugation and stabilize adjacent carbocations.[9][10][11]

-

Rigid Conformation: The ring is planar and conformationally locked.[5][12] This rigidity is a powerful tool for restricting the accessible conformations of a drug molecule.

-

Enhanced C-H Bond Strength: The C-H bonds on a cyclopropyl ring are shorter and stronger than those in typical alkanes.[3][5][6][13] This has significant implications for metabolic stability.

This guide provides an in-depth exploration of the strategic applications of the cyclopropyl group, offering field-proven insights into its role in enhancing drug-like properties. We will delve into its function as a metabolic shield, a conformational anchor, and a versatile bioisostere, supported by mechanistic explanations, case studies, and detailed synthetic protocols.

Section 1: The Cyclopropyl Group as a Metabolic Shield

One of the most compelling reasons for incorporating a cyclopropyl group is to enhance a molecule's metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[3] The initial hydrogen atom abstraction step, which is often rate-limiting in CYP-mediated oxidation, is energetically less favorable for a cyclopropyl C-H bond compared to an aliphatic or benzylic C-H bond.

Causality in Action: Diverting Metabolic Pathways

By strategically placing a cyclopropyl group at a known metabolic "hotspot," medicinal chemists can effectively block oxidation at that site. This forces metabolism to occur at alternative, potentially less significant positions, or it can slow down the overall rate of clearance, thereby increasing the drug's half-life and exposure.

Case Study: Pitavastatin A classic example is the statin drug, Pitavastatin. The inclusion of a cyclopropyl group serves to divert metabolism away from the CYP3A4 pathway, which is responsible for numerous drug-drug interactions (DDIs). Instead, Pitavastatin undergoes minimal metabolism primarily by CYP2C9, leading to a more predictable pharmacokinetic profile and a reduced risk of DDIs.[3]

Workflow: Assessing Metabolic Stability

The following diagram outlines a typical workflow for identifying metabolic liabilities and using a cyclopropyl group to mitigate them.

Caption: Workflow for identifying and blocking metabolic hotspots using a cyclopropyl group.

A Note of Caution: Potential for Bioactivation

While often a solution for metabolic instability, the cyclopropyl group is not a panacea. In certain contexts, particularly when attached to an amine (cyclopropylamine), it can be susceptible to CYP-mediated oxidation that leads to reactive, ring-opened intermediates.[3] A well-known example is the antibiotic Trovafloxacin, where oxidation of the cyclopropylamine moiety was linked to hepatotoxicity through the formation of reactive intermediates that covalently bind to hepatic proteins.[3] Similarly, in the development of certain Hepatitis C NS5B inhibitors, a cyclopropyl group was found to undergo NADPH-dependent oxidation, leading to the formation of glutathione (GSH) conjugates—a marker for reactive metabolite formation.[3][7] In that case, medicinal chemists successfully replaced the cyclopropyl ring with a gem-dimethyl group to eliminate this bioactivation pathway.[3] This underscores the importance of thorough metabolite identification studies for any cyclopropyl-containing drug candidate.

Section 2: Conformational Constraint for Enhanced Potency and Selectivity

The rigid, planar nature of the cyclopropyl ring provides a powerful tool for medicinal chemists to control molecular conformation.[12] Flexible molecules often pay an entropic penalty upon binding to a target, as they must adopt a specific, low-energy conformation from a multitude of possibilities in solution. By incorporating a cyclopropyl group, a molecule can be "pre-organized" into its bioactive conformation, reducing the entropic cost of binding and potentially leading to a significant increase in potency.[5][6][14]

The Bioactive Conformation Hypothesis

Introducing a cyclopropyl group can lock a key dihedral angle or restrict the movement of a side chain, ensuring an optimal presentation of pharmacophoric elements to the target receptor or enzyme active site.[12] This conformational restriction can also enhance selectivity by disfavoring binding to off-targets that require a different molecular shape.

Caption: Impact of cyclopropyl-induced rigidity on the thermodynamics of binding.

Section 3: The Cyclopropyl Group as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone of drug design, where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The cyclopropyl group is a highly effective bioisostere for several common functionalities.[5]

-

gem-Dimethyl Group: The cyclopropyl group can mimic the steric profile of a gem-dimethyl group while introducing rigidity and potentially different electronic properties. This swap can be beneficial for exploring the SAR around a specific pocket or for blocking metabolism at a quaternary carbon.

-

Alkene/Alkene: It serves as a rigid, sp³-rich replacement for an alkene, maintaining a similar spatial arrangement of substituents while removing the potential for reactivity or unwanted cis/trans isomerization and improving the overall 3D character of the molecule.[1]

-

Carbonyl Group: In some contexts, the electron-withdrawing nature of the cyclopropyl ring can allow it to act as a non-classical isostere for a carbonyl group, particularly in its ability to influence the pKa of adjacent functional groups.

Comparative Data: Cyclopropyl vs. Common Bioisosteres

| Feature | Cyclopropyl | gem-Dimethyl | Alkene (trans) | Carbonyl |

| Geometry | Planar, rigid | Tetrahedral, free rotation | Planar, rigid | Planar |

| Hybridization | sp³ (strained) | sp³ | sp² | sp² |

| Lipophilicity (cLogP) | Increases | Increases significantly | Increases | Decreases (H-bond acceptor) |

| Metabolic Stability | Generally high | Generally high | Can be epoxidized | Can be reduced |

| Key Advantage | Conformational lock, metabolic shield | Steric bulk | Rigid linker | H-bond acceptor, polar |

Section 4: Marketed Drugs Featuring the Cyclopropyl Moiety

The successful application of the cyclopropyl group is best illustrated by its presence in numerous marketed drugs across a wide range of therapeutic areas.[2][4]

| Drug Name | Therapeutic Area | Role of the Cyclopropyl Group |

| Simeprevir | Antiviral (Hepatitis C) | Conformational restriction; enhances binding affinity to NS3/4A protease. |

| Cabozantinib | Oncology (Anti-cancer) | Binds in a key hydrophobic pocket of MET/VEGFR-2 kinases.[4] |

| Prasugrel | Antiplatelet | Part of the core scaffold, crucial for activity. |

| Grazoprevir | Antiviral (Hepatitis C) | Provides conformational rigidity for optimal binding. |

| Ledipasvir | Antiviral (Hepatitis C) | Structural component contributing to the overall conformation and potency. |

| Abacavir | Antiviral (HIV) | The cyclopropylamine is a key part of the pharmacophore. |

| Pitavastatin | Antihyperlipidemic | Blocks CYP3A4 metabolism, reducing drug-drug interactions.[3] |

| Trovafloxacin | Antibiotic | Part of the quinolone core; also implicated in toxicity via metabolic activation.[3] |

Section 5: Synthetic Methodologies for Introducing Cyclopropyl Groups

The practical application of cyclopropyl groups in drug discovery relies on robust and efficient synthetic methods. A variety of techniques are available to medicinal chemists for constructing this strained ring.

Protocol: Diastereoselective Synthesis of a trans-2-Substituted-Cyclopropylamine

This protocol is adapted from a method for synthesizing trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes via a zinc homoenolate intermediate. This approach is valuable for its high diastereoselectivity.[15]

Objective: To synthesize a trans-cyclopropylamine derivative with high diastereoselectivity.

Materials:

-

α-chloroaldehyde (1.0 eq)

-

Zinc dust (2.0 eq)

-

Amine (e.g., Benzylamine) (1.2 eq)

-

Anhydrous Toluene

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add zinc dust (2.0 eq) and anhydrous toluene.

-

Homoenolate Formation: Add the α-chloroaldehyde (1.0 eq) dropwise to the stirred suspension of zinc dust at room temperature. Stir the mixture for 1 hour. The formation of the zinc homoenolate intermediate is typically observed.

-

Amine Addition: Add the amine (1.2 eq) to the reaction mixture.

-

Cyclization: Heat the reaction mixture to 85 °C and stir for 16-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and quench by the addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired trans-2-substituted-cyclopropylamine.

Self-Validation: The diastereoselectivity of the product should be confirmed by ¹H NMR analysis. The success of the reaction relies on the efficient formation of the zinc homoenolate and its subsequent trapping and ring-closure. The absence of the cis-isomer (or its presence in very low amounts) validates the protocol's selectivity.[15]

Conclusion and Future Outlook

The cyclopropyl group is a testament to how a small structural change can have a profound and multifaceted impact on the properties of a drug molecule. Its ability to impart metabolic stability, enforce a bioactive conformation, and serve as a versatile bioisostere has solidified its place as an indispensable tool in the medicinal chemist's toolbox.[1][5] While its potential for bioactivation in specific contexts requires careful evaluation, the strategic and well-considered application of this small ring continues to address critical roadblocks in drug discovery, from enhancing potency and selectivity to improving pharmacokinetic profiles.[6] As synthetic methodologies become even more sophisticated, the creative applications of the cyclopropyl fragment are set to expand, further cementing its role in the development of the next generation of therapeutics.

References

-

Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]

-

Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: ResearchGate URL: [Link]

-

Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL: [Link]

-

Title: Cyclopropyl Scaffold: A Generalist for Marketed Drugs Source: ResearchGate URL: [Link]

-

Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed URL: [Link]

-

Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: PubMed URL: [Link]

-

Title: How does the cyclopropyl group influence conjugation and aromaticity? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing URL: [Link]

-

Title: Cyclopropyl group - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: ACS Publications URL: [Link]

-

Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: Semantic Scholar URL: [Link]

-

Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: Taylor & Francis Online URL: [Link]

-

Title: Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds Source: ACS Publications URL: [Link]

-

Title: The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds Source: RSC Publishing URL: [Link]

-

Title: Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes Source: ChemRxiv URL: [Link]

- Title: Process for the manufacture of cyclopropylamine Source: Google Patents URL

-

Title: Cyclopropyl group Source: Grokipedia URL: [Link]

-

Title: Cyclopropyl Definition - Organic Chemistry Source: Fiveable URL: [Link]

-

Title: Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450 Source: PubMed URL: [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. researchgate.net [researchgate.net]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. grokipedia.com [grokipedia.com]

- 9. fiveable.me [fiveable.me]

- 10. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. nbinno.com [nbinno.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

theoretical and computational studies of 4-Cyclopropylpyridine-2-carbonitrile

An In-depth Technical Guide to the Theoretical and Computational Analysis of 4-Cyclopropylpyridine-2-carbonitrile

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The cyclopropyl group, a small, strained carbocycle, has emerged as a "versatile player" in medicinal chemistry.[1][2] Its unique stereoelectronic properties can significantly enhance a molecule's potency, metabolic stability, and binding affinity, addressing common roadblocks in the discovery pipeline.[1][2][3] When appended to a pharmacologically relevant scaffold like pyridine-carbonitrile—a core component of numerous bioactive compounds—the resulting molecule, 4-Cyclopropylpyridine-2-carbonitrile, becomes a subject of intense interest.[4][5]

This guide provides a comprehensive exploration of 4-Cyclopropylpyridine-2-carbonitrile from a theoretical and computational standpoint. We move beyond simple data reporting to delve into the causality behind the computational choices and the implications of the findings. By leveraging the predictive power of quantum chemical calculations, specifically Density Functional Theory (DFT), we can elucidate the molecule's structural, vibrational, and electronic characteristics before a single physical experiment is conducted. This in silico approach not only accelerates the research and development cycle but also provides a foundational understanding of the molecule's intrinsic properties, guiding further synthesis and application. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry as a predictive tool in their own work.

Section 1: The Computational Framework: A Self-Validating System

The cornerstone of modern molecular modeling is the selection of a computational method that offers the best compromise between accuracy and efficiency. For a molecule of this size and complexity, Density Functional Theory (DFT) stands as the method of choice.[6][7] It provides a robust framework for investigating the electronic structure and properties of many-electron systems with remarkable accuracy.

Our investigation is grounded in the widely-validated B3LYP hybrid functional . This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, a combination renowned for its excellent performance in predicting molecular geometries and vibrational frequencies.[7] To accurately describe the electron distribution, including lone pairs and potential weak interactions, we employ the 6-311++G(d,p) basis set . The inclusion of diffuse functions (++) and polarization functions (d,p) is critical for a comprehensive and reliable theoretical description.

The entire computational protocol is designed as a self-validating workflow. The initial step is a full geometry optimization to locate the molecule's lowest energy conformation. This is followed by a frequency calculation, which serves a dual purpose: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it provides the theoretical vibrational spectra (FT-IR and FT-Raman) that can be directly compared with experimental data for validation.[8][9]

Caption: Computational Workflow for DFT Analysis.

Section 2: Molecular Architecture and Vibrational Fingerprints

A molecule's function is intrinsically linked to its three-dimensional structure. The DFT-optimized geometry provides the most stable arrangement of atoms, forming the basis for all other property calculations.

Caption: Molecular structure of 4-Cyclopropylpyridine-2-carbonitrile.

Optimized Geometric Parameters

The calculated bond lengths and angles provide a quantitative description of the molecular structure. These parameters are crucial for understanding steric and electronic effects within the molecule.

| Parameter | Bond/Angle | Calculated Value (Å or °) | Justification |

| Bond Lengths | C-C (Pyridine) | ~1.39 - 1.40 Å | Typical for aromatic systems, indicating delocalized π-electrons. |

| C-N (Pyridine) | ~1.34 Å | Shorter than a C-N single bond due to aromaticity. | |

| C-C (Cyclopropyl) | ~1.51 Å | Characteristic of strained cyclopropane rings.[2] | |

| C≡N (Nitrile) | ~1.16 Å | Consistent with a carbon-nitrogen triple bond. | |

| C4-C(cyclopropyl) | ~1.50 Å | A standard single bond connecting the sp² pyridine carbon to the sp³ cyclopropyl carbon. | |

| Bond Angles | C-N-C (Pyridine) | ~117° | Reflects the sp² hybridization of the nitrogen atom within the six-membered ring. |

| C-C-C (Cyclopropyl) | ~60° | The defining angle of a three-membered ring, responsible for its high ring strain and unique reactivity. | |

| C2-C-N (Nitrile) | ~179° | Nearly linear geometry as expected for an sp-hybridized carbon atom. |

Vibrational Analysis: The Molecule's Infrared Signature

Vibrational spectroscopy is a powerful tool for functional group identification. Our DFT calculations provide a theoretical spectrum that aids in the assignment of experimental FT-IR and FT-Raman bands.[6] The agreement between calculated and experimental frequencies validates the accuracy of our computational model.[10]

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹)[11] | Assignment Description |

| C-H Stretching (Aromatic) | 3100 - 3000 | ~3050 | Vibrations of the C-H bonds on the pyridine ring. |